N-Methyl-6-nitroquinolin-5-amine
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Overview
Description
N-Methyl-6-nitroquinolin-5-amine is a heterocyclic aromatic compound with the molecular formula C10H9N3O2. It is a derivative of quinoline, a structure known for its wide range of applications in medicinal and industrial chemistry. This compound is characterized by the presence of a nitro group at the 6th position and a methyl group at the nitrogen atom of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-6-nitroquinolin-5-amine typically involves the nitration of N-methylquinolin-5-amine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration of reagents, and reaction time. The product is then purified through crystallization or other separation techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-6-nitroquinolin-5-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form quinoline N-oxide derivatives.
Substitution: The nitro group can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).
Major Products Formed
Reduction: N-Methyl-6-aminoquinolin-5-amine.
Oxidation: Quinoline N-oxide derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
N-Methyl-6-nitroquinolin-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Methyl-6-nitroquinolin-5-amine involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase. This leads to rapid bacterial cell death. The compound’s anticancer activity is linked to its ability to interfere with cell division and induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-5-nitroquinolin-6-amine
- 6-Nitroquinolin-5-amine
- N-Methylquinolin-5-amine
Uniqueness
N-Methyl-6-nitroquinolin-5-amine is unique due to the specific positioning of the nitro and methyl groups, which confer distinct chemical and biological properties. This unique structure allows it to participate in specific chemical reactions and exhibit particular biological activities that may not be observed in its analogs.
Properties
IUPAC Name |
N-methyl-6-nitroquinolin-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-11-10-7-3-2-6-12-8(7)4-5-9(10)13(14)15/h2-6,11H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDZLERYDDUVLX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC2=C1C=CC=N2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40858188 |
Source
|
Record name | N-Methyl-6-nitroquinolin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40858188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103170-53-2 |
Source
|
Record name | N-Methyl-6-nitroquinolin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40858188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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